molecular formula C13H16N4O B12908306 2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol CAS No. 6303-38-4

2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol

Cat. No.: B12908306
CAS No.: 6303-38-4
M. Wt: 244.29 g/mol
InChI Key: DSJXSQYFMKXONB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :

    Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.

    Aromatization: Conversion of the intermediate to an aromatic compound.

    S-Methylation: Introduction of a methyl group to the sulfur atom.

    Oxidation: Conversion of the methylsulfonyl compound to the desired oxidation state.

    Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale synthesis.

Chemical Reactions Analysis

2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amino and phenyl groups can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of heat shock protein HSP 90-alpha, which plays a crucial role in protein folding and stabilization . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death.

Comparison with Similar Compounds

2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.

Properties

CAS No.

6303-38-4

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

2-(N-(2-amino-6-methylpyrimidin-4-yl)anilino)ethanol

InChI

InChI=1S/C13H16N4O/c1-10-9-12(16-13(14)15-10)17(7-8-18)11-5-3-2-4-6-11/h2-6,9,18H,7-8H2,1H3,(H2,14,15,16)

InChI Key

DSJXSQYFMKXONB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)N(CCO)C2=CC=CC=C2

Origin of Product

United States

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